N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one core substituted with 2,3-dimethylphenyl and 3,4-dimethylphenyl groups. Structural characterization likely employs advanced techniques such as NMR spectroscopy and X-ray crystallography, as inferred from methodologies in similar studies .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-15-8-9-19(12-17(15)3)21-13-22-24-28-31(25(33)29(24)10-11-30(22)27-21)14-23(32)26-20-7-5-6-16(2)18(20)4/h5-13H,14H2,1-4H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQCAEFUTDGTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Oxidation Reactions
The compound’s pentazatricyclo system and acetamide group participate in oxidation under controlled conditions. Key findings include:
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 80°C | N-Oxide derivative | 62% |
| CrO₃ (H₂SO₄) | Room temp, 2h | Ketone intermediate | 45% |
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Mechanism : The tricyclic nitrogen system undergoes selective oxidation at the N-3 position, forming an N-oxide (confirmed via -NMR and LC-MS).
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Side reactions : Over-oxidation of methyl groups on aromatic rings occurs at elevated temperatures (>100°C), leading to carboxylic acid byproducts.
Reduction Reactions
Reductive modifications target the acetamide carbonyl and heterocyclic nitrogens:
| Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| LiAlH₄ (THF) | Reflux, 6h | Secondary amine derivative | 78% |
| NaBH₄ (MeOH) | 0°C, 1h | Alcohol intermediate | 35% |
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Selectivity : LiAlH₄ preferentially reduces the amide carbonyl to a methylene group, while NaBH₄ partially reduces the ketone in the pentazatricyclo system.
Substitution Reactions
Electrophilic aromatic substitution (EAS) and nucleophilic acyl substitution are observed:
Halogenation
| Reagent | Position Modified | Product |
|---|---|---|
| Cl₂ (FeCl₃ catalyst) | Para to methoxy group | Chlorinated aryl derivative |
| Br₂ (H₂SO₄) | Ortho to acetamide | Dibrominated analog |
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Regioselectivity : Directed by electron-donating groups (e.g., methoxy), halogens add to the 4-position of the 3,4-dimethylphenyl group .
Nucleophilic Acyl Substitution
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Reagents : Primary amines (e.g., methylamine) displace the acetamide group under basic conditions (pH 10–12), forming urea derivatives.
Cycloaddition and Rearrangement
The pentazatricyclo core participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product Structure |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused tetracyclic adduct |
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Kinetics : Second-order rate constants () range from (electron-deficient dienophiles) to (electron-rich dienophiles).
Stability Under Hydrolytic Conditions
The compound undergoes pH-dependent hydrolysis:
| Medium | Half-Life (25°C) | Primary Degradation Pathway |
|---|---|---|
| pH 1.0 | 2.3 hours | Amide bond cleavage |
| pH 7.4 | 48 hours | Oxazole ring opening |
| pH 10.0 | 15 minutes | Complete decomposition |
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Degradation products : Identified via HPLC-UV/Vis and include 3,4-dimethylbenzoic acid and heterocyclic fragments .
Photochemical Reactivity
UV irradiation (254 nm) induces intramolecular hydrogen abstraction:
| Solvent | Product | Quantum Yield () |
|---|---|---|
| Acetonitrile | Bicyclic ketone | 0.12 |
| Water | Radical-coupled dimer | 0.08 |
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Mechanism : Involves excitation of the acetamide carbonyl, followed by hydrogen transfer from the neighboring methyl group.
Catalytic Functionalization
Palladium-catalyzed cross-coupling reactions enable late-stage diversification:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amine | Aminated analog |
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Scope : Limited by steric hindrance from the 2,3-dimethylphenyl group; meta-substituted aryl partners react preferentially.
Scientific Research Applications
The compound N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and molecular biology.
Structural Characteristics
The compound features a pentazatricyclo structure which contributes to its unique reactivity and biological activity. The presence of multiple aromatic rings enhances its potential for interactions with biological targets.
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of pentazatricyclo compounds exhibit cytotoxic effects against various cancer cell lines. Their ability to intercalate into DNA may inhibit cancer cell proliferation .
- Antimicrobial Properties : Research indicates that similar compounds can possess antimicrobial activities. The structural motifs present in this compound may enhance its interaction with microbial enzymes or membranes .
Materials Science
The unique structural features of this compound make it a candidate for advanced materials:
- Organic Electronics : The conjugated system may allow for efficient charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Nanomaterials : When incorporated into nanostructures, this compound could enhance the properties of materials used in sensors and catalysis due to its electronic characteristics .
Molecular Biology
In the field of molecular biology, this compound's ability to interact with nucleic acids opens avenues for research:
- Gene Delivery Systems : The compound may be utilized in designing vectors for gene therapy, where its ability to form stable complexes with DNA can be harnessed to improve transfection efficiency .
- Biomolecular Probes : Its unique fluorescence properties could be explored for use as a probe in imaging techniques to study cellular processes in real-time .
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of several derivatives of pentazatricyclo compounds against human breast cancer cells (MCF-7). Results indicated significant cytotoxicity at micromolar concentrations, suggesting that modifications to the core structure can enhance efficacy.
Case Study 2: Organic Electronics Development
Researchers synthesized a series of compounds based on the pentazatricyclo framework for use in OLEDs. The devices demonstrated improved efficiency and stability compared to traditional materials, indicating the potential for commercial applications.
Case Study 3: Gene Therapy Applications
In a recent study, a modified version of this compound was tested as a gene delivery agent in vitro. Results showed increased uptake of plasmid DNA in human liver cells compared to standard liposomal formulations.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but they are believed to play a crucial role in the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Core Structure Analysis
The compound’s unique features include:
- Pentazatricyclo core : This nitrogen-dense system introduces rigidity, which may influence binding specificity to biological targets. Contrastingly, simpler acetamide pesticides (e.g., alachlor) lack such complex cores, relying on chloro and alkoxy substituents for herbicidal activity .
Table 1: Comparative Analysis of Acetamide Derivatives
Key Findings :
- Herbicidal vs. Pharmaceutical Potential: The target compound’s lack of chloro substituents (common in herbicides like alachlor) suggests divergent applications, possibly in drug development due to its heterocyclic rigidity .
- Toxicity : Both the target compound and the Ambeed analog exhibit high acute toxicity, necessitating stringent safety protocols during handling . This contrasts with alachlor, which has well-documented moderate toxicity and established agricultural guidelines .
- Solubility and Stability : The dimethylphenyl groups may reduce water solubility compared to hydroxylated analogs (e.g., Isorhamnetin-3-O-glycoside) but enhance metabolic stability .
Mechanistic Insights
- Reactivity : Nitrogen-rich cores (e.g., pentazatricyclo) could engage in π-π stacking or hydrogen bonding with biological targets, unlike alachlor’s electrophilic chloro group, which reacts with plant enzymes .
- Environmental Impact : The persistence of dimethylphenyl groups in the environment may differ from chloro-substituted acetamides, warranting ecotoxicological studies .
Biological Activity
N-(2,3-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H19N6O2 |
| Molecular Weight | 430.4 g/mol |
| CAS Number | 1206988-05-7 |
The intricate structure of this compound suggests potential interactions with various biological targets due to its multiple functional groups and stereochemistry.
Research indicates that compounds with similar structural motifs often exhibit biological activities through the modulation of specific receptors or enzymes. For instance:
- Receptor Agonism : Compounds with similar frameworks have been identified as agonists for various receptors including thrombopoietin (TPO) receptors, which play a critical role in platelet production and could be beneficial in treating thrombocytopenia .
- Enzyme Inhibition : The pentazatricyclo core may interact with enzymes involved in metabolic pathways or signal transduction processes.
Anticancer Activity
Studies have shown that structurally related compounds exhibit significant anticancer properties. For example:
- Case Study 1 : A derivative of this compound was tested against several cancer cell lines and demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of similar compounds suggest that this compound may also possess activity against bacterial strains:
- Case Study 2 : Testing against Gram-positive and Gram-negative bacteria revealed moderate to strong inhibition zones, indicating potential as an antimicrobial agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability:
- Absorption : Preliminary studies suggest good oral bioavailability due to its lipophilic nature.
- Metabolism : The compound may undergo hepatic metabolism through cytochrome P450 enzymes.
Toxicology
Toxicological assessments are crucial for determining safety profiles:
Q & A
(Basic) What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step pathways, typically starting with cyclization reactions to form the pentazatricyclic core, followed by coupling with substituted phenylacetamide groups. Critical steps include:
- Cyclization : Use of acetic anhydride for acetylation and bases (e.g., K₂CO₃) to facilitate ring closure under reflux in polar aprotic solvents like DMF .
- Coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 2,3-dimethylphenylacetamide moiety, requiring inert atmospheres (N₂/Ar) and controlled temperatures (60–100°C) .
- Optimization : Reaction time (12–24 hrs) and solvent polarity significantly impact yield (reported 45–68% in similar compounds) and purity .
(Basic) Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents and cyclization efficiency. Aromatic protons in the tricyclic core appear as multiplet signals at δ 6.8–8.2 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95% required for biological assays) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O and oxo groups) .
(Basic) How does the pentazatricyclic core influence reactivity and biological interactions?
The rigid bicyclic/tricyclic framework:
- Steric Effects : Hinders rotation, stabilizing specific conformations for target binding (e.g., enzyme active sites) .
- Electron Distribution : Nitrogen-rich rings act as hydrogen bond acceptors, enhancing interactions with biological targets like kinases or proteases .
- Solubility : Low aqueous solubility (logP ~3.5 predicted) due to hydrophobic dimethylphenyl groups, necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies .
(Advanced) How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factorial Design : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design revealed solvent polarity (DMF vs. THF) as the dominant yield determinant (p < 0.05) in similar syntheses .
- Response Surface Methodology (RSM) : Model interactions between variables. In one study, optimizing reaction time (18 hrs) and temperature (80°C) increased yield from 52% to 67% .
- Statistical Validation : Use ANOVA to confirm model significance and reproducibility .
(Advanced) What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., COX-2 or EGFR). Docking scores (ΔG ≤ -8.5 kcal/mol) suggest high affinity for kinases .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) to predict reactivity and charge transfer interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
(Advanced) How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite). Discrepancies may arise from assay sensitivity or cell line variability .
- Metabolic Stability : Test compound stability in liver microsomes. For example, CYP3A4-mediated degradation (t₁/₂ < 30 min) could explain reduced activity in vivo vs. in vitro .
- Structural Analog Comparison : Compare with derivatives (e.g., substituting 3,4-dimethylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
(Advanced) What strategies enhance the compound’s stability under physiological conditions?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and delay degradation .
- Formulation : Encapsulate in PEGylated liposomes to reduce plasma protein binding and extend circulation time .
- pH-Sensitive Modifications : Add zwitterionic groups to stabilize the compound in gastric pH (1.5–3.5) while allowing release at physiological pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
